molecular formula C13H14N2OS2 B2821533 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 554439-45-1

2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2821533
CAS No.: 554439-45-1
M. Wt: 278.39
InChI Key: WYNISQYKXXYJSY-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring, a thiophene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thiocarbohydrazide derivatives with α-haloketones under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, where piperidine acts as the nucleophile attacking an electrophilic center on the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde can be utilized to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an antimicrobial, antiviral, or anticancer agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(Piperidin-1-yl)-4-(phenyl)-1,3-thiazole-5-carbaldehyde

  • 2-(Piperidin-1-yl)-4-(pyridin-2-yl)-1,3-thiazole-5-carbaldehyde

  • 2-(Piperidin-1-yl)-4-(thiophen-3-yl)-1,3-thiazole-5-carbaldehyde

Uniqueness: 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde stands out due to its specific arrangement of heterocyclic rings and the presence of the thiophene group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-9-11-12(10-5-4-8-17-10)14-13(18-11)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNISQYKXXYJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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